5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoromethyl group, a phenyl group, and a triazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets within cells. This compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cell function and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE include other difluoromethylated pyrazolo[1,5-a]pyrimidine derivatives and triazole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall biological activities .
Uniqueness
The uniqueness of 5-[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H22F2N6OS |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H22F2N6OS/c1-2-32-19-11-7-6-10-17(19)30-22(28-29-23(30)33)15-13-26-31-18(20(24)25)12-16(27-21(15)31)14-8-4-3-5-9-14/h3-11,13,16,18,20,27H,2,12H2,1H3,(H,29,33) |
InChI Key |
IMEWOTMLCHVOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NNC2=S)C3=C4NC(CC(N4N=C3)C(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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